molecular formula C14H19NO3 B1203196 4'-Methoxy-3-morpholino-propiophenone CAS No. 5770-77-4

4'-Methoxy-3-morpholino-propiophenone

Cat. No. B1203196
CAS RN: 5770-77-4
M. Wt: 249.3 g/mol
InChI Key: MARDRZQLSPCWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-3-(4-morpholinyl)-1-propanone is an amine.

Scientific Research Applications

Optimization in Kinase Inhibition

4'-Methoxy-3-morpholino-propiophenone derivatives have been explored for their potential in inhibiting Src kinase activity, crucial in cancer research. Boschelli et al. (2001) reported that analogues with modifications at the C-4 anilino group and replacement of the methoxy group with a 3-(morpholin-4-yl)propoxy group resulted in increased inhibition of both Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).

Synthesis and Characterization Studies

Research in Organic Chemistry

Research by V. V. Dovlatyan et al. (2010) on the thermolysis of sym-triazines including 4-methoxy and 4-alkylamino derivatives has implications for the understanding of reactions involving 4'-Methoxy-3-morpholino-propiophenone (Dovlatyan et al., 2010).

Nickel-Catalyzed Bond Formation

A study by Ueno, Shimizu, and Kuwano (2009) on nickel-catalyzed formation of carbon-nitrogen bonds at the beta position of saturated ketones, including propiophenone derivatives, can be relevant to understanding reactions involving 4'-Methoxy-3-morpholino-propiophenone (Ueno et al., 2009).

Photophysical and Computational Studies

Hagimori et al. (2019) conducted a synthesis, photophysical evaluation, and computational study of pyridine compounds, including morpholino derivatives. This research contributes to understanding the emissive properties of compounds similar to 4'-Methoxy-3-morpholino-propiophenone (Hagimori et al., 2019).

properties

CAS RN

5770-77-4

Product Name

4'-Methoxy-3-morpholino-propiophenone

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C14H19NO3/c1-17-13-4-2-12(3-5-13)14(16)6-7-15-8-10-18-11-9-15/h2-5H,6-11H2,1H3

InChI Key

MARDRZQLSPCWMG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CCN2CCOCC2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCN2CCOCC2

Other CAS RN

5770-77-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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